molecular formula C6H6O2S B14606642 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- CAS No. 58035-27-1

2H-Thiopyran-2-one, 4-hydroxy-6-methyl-

Cat. No.: B14606642
CAS No.: 58035-27-1
M. Wt: 142.18 g/mol
InChI Key: USIIJTFKQCCPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Thiopyran-2-one, 4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the class of thiopyrans It is characterized by a sulfur atom in the ring structure, which differentiates it from its oxygen-containing analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioketone with an aldehyde or ketone in the presence of a base can lead to the formation of the thiopyran ring . Another method involves the use of sulfur-containing reagents to introduce the sulfur atom into the pyran ring .

Industrial Production Methods

Industrial production of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-2-one, 4-hydroxy-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thiopyrans.

    Substitution: Various substituted thiopyrans depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to changes in their structure and function . The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be compared with other similar compounds such as:

The uniqueness of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- lies in its sulfur-containing ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts.

Properties

CAS No.

58035-27-1

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

2-hydroxy-6-methylthiopyran-4-one

InChI

InChI=1S/C6H6O2S/c1-4-2-5(7)3-6(8)9-4/h2-3,8H,1H3

InChI Key

USIIJTFKQCCPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(S1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.